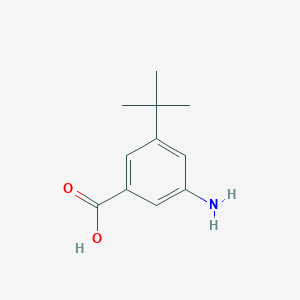

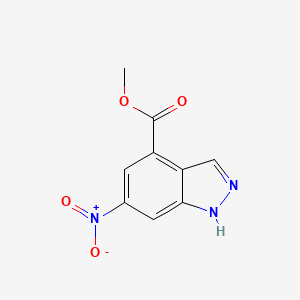

![molecular formula C12H15N3O2 B1291862 Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate CAS No. 885270-97-3](/img/structure/B1291862.png)

Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

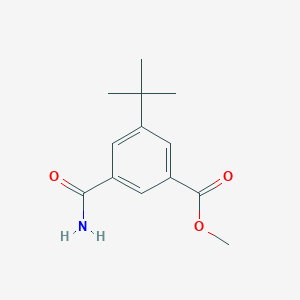

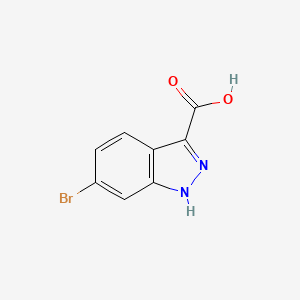

Tert-butyl 1H-benzo[D]imidazol-2-ylcarbamate is a chemical compound with the molecular formula C12H15N3O2 . It has a molecular weight of 233.27 . The compound is white to yellow solid in physical form .

Molecular Structure Analysis

The molecular structure of Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate consists of three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis

Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate is a white to yellow solid . It has a molecular weight of 233.27 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications

Synthesis of Biologically Active Molecules

Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate: is instrumental in the synthesis of a wide range of biologically active molecules. These include compounds with potential anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, and antiviral properties . The versatility of imidazole derivatives makes them a cornerstone in medicinal chemistry for developing new therapeutic agents.

Green Chemistry Applications

The compound plays a significant role in green chemistry initiatives. It’s used in the development of environmentally friendly methods in chemical organic synthesis. This includes the use of imidazole derivatives as ionic liquids and N-heterocyclic carbenes (NHCs), which are valuable for their low toxicity and minimal environmental impact .

Organometallic Catalysis

In organometallic chemistry, Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate derivatives serve as ligands for transition metal catalysts. These catalysts are used in various synthetic transformations, including the synthesis of other complex organic compounds .

Agricultural Chemistry

Imidazole derivatives, including Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate , are used as selective plant growth regulators, fungicides, and herbicides. Their role in agricultural chemistry is crucial for enhancing crop yield and protecting plants from diseases .

Synthesis of Heterocycles

The compound is a key precursor in the synthesis of substituted imidazoles, which are important heterocycles in pharmaceuticals and agrochemicals. Various synthetic methodologies, such as condensation, ring cyclization, and oxidation conversion, utilize this compound for creating diverse heterocyclic structures .

Antimicrobial Potential

Specific derivatives of Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate have shown promising antimicrobial potential. These compounds are being studied for their efficacy against various bacterial and fungal pathogens .

Antitumor Activity

Research has indicated that certain Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate derivatives exhibit antitumor activity. Studies on cell lines such as HCC1937 have shown that these compounds can have a significant impact on cancer cell viability .

Mechanism of Action

Target of Action

Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate is a compound that belongs to the class of imidazole derivatives . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The interaction with these targets can lead to changes in cellular processes, leading to the observed biological activities.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they can induce various molecular and cellular effects .

properties

IUPAC Name |

tert-butyl N-(3H-benzimidazol-5-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-8-4-5-9-10(6-8)14-7-13-9/h4-7H,1-3H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUAABBZOJRHDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628491 |

Source

|

| Record name | tert-Butyl 1H-benzimidazol-6-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate | |

CAS RN |

885270-97-3 |

Source

|

| Record name | Carbamic acid, 1H-benzimidazol-5-yl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 1H-benzimidazol-6-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

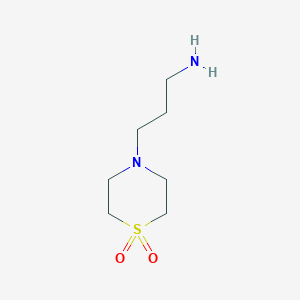

![4-[3-(Benzyloxy)propyl]-1lambda~4~,4-thiazinan-1-one](/img/structure/B1291796.png)